molecular formula C15H14F3N3O B7545567 N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide

N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide

Cat. No. B7545567
M. Wt: 309.29 g/mol
InChI Key: HJBMVIMQQHULCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide, also known as DMTF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTF is a member of the pyridine carboxamide family of compounds and has been shown to exhibit a range of biochemical and physiological effects in laboratory experiments.

Mechanism of Action

N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide is believed to exert its effects through the inhibition of CDK4 by binding to its active site. This binding prevents the enzyme from phosphorylating its target proteins, which are necessary for cell cycle progression. As a result, cells are unable to divide and proliferate, leading to growth inhibition and eventual cell death.
Biochemical and Physiological Effects:
In addition to its effects on CDK4, N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide has also been shown to modulate the activity of other enzymes and receptors, including the dopamine transporter and the sigma-1 receptor. These effects have been linked to a range of biochemical and physiological effects, including changes in neurotransmitter release, neuronal activity, and cell signaling pathways.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide has several advantages for use in laboratory experiments. It is a highly specific inhibitor of CDK4 and exhibits low toxicity in vitro and in vivo. However, N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential to interact with other enzymes and receptors.

Future Directions

There are several potential future directions for research on N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of CDK4 based on the structure of N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide. Another potential direction is the investigation of N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide's effects on other enzymes and receptors, which could lead to the development of new therapeutic agents for a range of diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide and its potential applications in scientific research.

Synthesis Methods

N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-(trifluoromethyl)aniline with 2-chloro-3-pyridinecarboxylic acid followed by N,N-dimethylation of the resulting product. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide.

Scientific Research Applications

N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide has been used in numerous scientific studies due to its ability to modulate the activity of certain enzymes and receptors. Specifically, N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide has been shown to inhibit the activity of the enzyme CDK4, which is involved in the regulation of cell cycle progression. This inhibition has been shown to be effective in reducing the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O/c1-21(2)14(22)12-7-4-8-19-13(12)20-11-6-3-5-10(9-11)15(16,17)18/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBMVIMQQHULCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide

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